molecular formula C26H29N3O4 B15032154 Diethyl 4-{[4-(piperidin-1-yl)phenyl]amino}quinoline-3,6-dicarboxylate

Diethyl 4-{[4-(piperidin-1-yl)phenyl]amino}quinoline-3,6-dicarboxylate

Cat. No.: B15032154
M. Wt: 447.5 g/mol
InChI Key: LVSNRJNDUGSOEW-UHFFFAOYSA-N
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Description

3,6-Diethyl 4-{[4-(piperidin-1-yl)phenyl]amino}quinoline-3,6-dicarboxylate is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with diethyl groups and a piperidinylphenylamino moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-diethyl 4-{[4-(piperidin-1-yl)phenyl]amino}quinoline-3,6-dicarboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters. The use of high-purity reagents and advanced purification techniques is crucial to obtain the compound in its desired form .

Chemical Reactions Analysis

Types of Reactions

3,6-Diethyl 4-{[4-(piperidin-1-yl)phenyl]amino}quinoline-3,6-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts such as palladium on carbon. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may produce more saturated compounds .

Scientific Research Applications

3,6-Diethyl 4-{[4-(piperidin-1-yl)phenyl]amino}quinoline-3,6-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 3,6-diethyl 4-{[4-(piperidin-1-yl)phenyl]amino}quinoline-3,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Diethyl 4-{[4-(piperidin-1-yl)phenyl]amino}quinoline-3,6-dicarboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C26H29N3O4

Molecular Weight

447.5 g/mol

IUPAC Name

diethyl 4-(4-piperidin-1-ylanilino)quinoline-3,6-dicarboxylate

InChI

InChI=1S/C26H29N3O4/c1-3-32-25(30)18-8-13-23-21(16-18)24(22(17-27-23)26(31)33-4-2)28-19-9-11-20(12-10-19)29-14-6-5-7-15-29/h8-13,16-17H,3-7,14-15H2,1-2H3,(H,27,28)

InChI Key

LVSNRJNDUGSOEW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=CC=C(C=C3)N4CCCCC4

Origin of Product

United States

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